Cas no 86382-43-6 (N,N,a-Trimethyl-10H-phenothiazine-10-acetamide)

N,N,a-Trimethyl-10H-phenothiazine-10-acetamide 化学的及び物理的性質
名前と識別子
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- N,N,α-Trimethyl-10H-phenothiazine-10-acetamide
- -Trimethyl-10H-phenothiazine-10-acetamide
- N,N,a-Trimethyl-10H-phenothiazine-10-acetamide
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じっけんとくせい
- ゆうかいてん: 162-164oC
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | T796485-1g |
N,n-dimethyl-2-(10h-phenothiazin-10-yl)propanamide |
86382-43-6 | 1g |
¥2700.00 | 2023-09-15 | ||
TRC | T796485-5g |
N,N,α-Trimethyl-10H-phenothiazine-10-acetamide |
86382-43-6 | 5g |
$982.00 | 2023-05-17 | ||
TRC | T796485-100mg |
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide |
86382-43-6 | 100mg |
$ 98.00 | 2023-09-05 | ||
TRC | T796485-500mg |
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide |
86382-43-6 | 500mg |
$ 161.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | T796485-5g |
N,n-dimethyl-2-(10h-phenothiazin-10-yl)propanamide |
86382-43-6 | 5g |
¥9720.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | T796485-500mg |
N,n-dimethyl-2-(10h-phenothiazin-10-yl)propanamide |
86382-43-6 | 500mg |
¥1500.00 | 2023-09-15 | ||
TRC | T796485-1g |
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide |
86382-43-6 | 1g |
$ 276.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | T796485-100mg |
N,n-dimethyl-2-(10h-phenothiazin-10-yl)propanamide |
86382-43-6 | 100mg |
¥900.00 | 2023-09-15 |
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
N,N,a-Trimethyl-10H-phenothiazine-10-acetamideに関する追加情報
Comprehensive Overview of N,N,a-Trimethyl-10H-phenothiazine-10-acetamide (CAS No. 86382-43-6)
N,N,a-Trimethyl-10H-phenothiazine-10-acetamide (CAS No. 86382-43-6) is a specialized organic compound belonging to the phenothiazine class, which has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique acetamide and trimethyl substitutions, exhibits intriguing physicochemical properties that make it a subject of interest for drug development, photovoltaic applications, and advanced material synthesis. Its molecular structure combines a phenothiazine core with a modified acetamide side chain, offering versatility in chemical reactivity and functionalization.
In recent years, the demand for high-performance organic compounds like N,N,a-Trimethyl-10H-phenothiazine-10-acetamide has surged, driven by advancements in green chemistry and sustainable manufacturing. Researchers are particularly interested in its potential as a photosensitizer in organic solar cells, owing to its electron-donating properties and thermal stability. Additionally, its derivatives are being explored for bioimaging and therapeutic applications, aligning with the growing focus on precision medicine and targeted drug delivery systems.
The synthesis of N,N,a-Trimethyl-10H-phenothiazine-10-acetamide typically involves multi-step organic reactions, including alkylation and acylation of the phenothiazine backbone. Optimization of these processes is critical to achieving high yields and purity, which are essential for industrial-scale production. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with pharmaceutical-grade standards.
From an environmental perspective, the biodegradability and eco-toxicity profile of N,N,a-Trimethyl-10H-phenothiazine-10-acetamide are under scrutiny, reflecting broader societal concerns about chemical sustainability. Regulatory agencies emphasize the need for green synthesis pathways and lifecycle assessments to minimize ecological impact. This aligns with the United Nations Sustainable Development Goals (SDGs), particularly those related to responsible consumption and industrial innovation.
In the context of market trends, the global demand for specialty chemicals like N,N,a-Trimethyl-10H-phenothiazine-10-acetamide is projected to grow, fueled by its applications in optoelectronics and pharmaceutical intermediates. Companies investing in R&D for high-value compounds are likely to benefit from this upward trajectory. Furthermore, collaborations between academia and industry are accelerating the commercialization of novel derivatives, addressing unmet needs in healthcare and renewable energy sectors.
For researchers and professionals seeking detailed information, the CAS No. 86382-43-6 serves as a critical identifier in chemical databases and patent literature. Keywords such as phenothiazine derivatives, acetamide synthesis, and organic semiconductors are frequently associated with this compound, reflecting its multidisciplinary relevance. As the scientific community continues to uncover its potential, N,N,a-Trimethyl-10H-phenothiazine-10-acetamide remains a compelling subject for future innovation.
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